Titanocene dichloride

Catalog No.
S615207
CAS No.
1271-19-8
M.F
C10H10Cl2Ti
M. Wt
248.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanocene dichloride

CAS Number

1271-19-8

Product Name

Titanocene dichloride

IUPAC Name

bis(cyclopenta-1,3-diene);titanium(4+);dichloride

Molecular Formula

C10H10Cl2Ti

Molecular Weight

248.96 g/mol

InChI

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2

InChI Key

YMNCCEXICREQQV-UHFFFAOYSA-L

SMILES

Array

solubility

Decomposes (NTP, 1992)
Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl

The exact mass of the compound Titanocene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992)moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78453. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Titanocene dichloride is a foundational Group 4 metallocene utilized extensively as a stable titanium(IV) precursor and catalyst in both industrial polymerization and advanced organic synthesis. Unlike simpler titanium halides, this compound is an air-stable, crystalline solid that provides a highly controlled, well-defined coordination environment[1]. In procurement contexts, it is primarily sourced to generate active titanium(III) species, such as Nugent's reagent for radical epoxide ring-opening, or to synthesize specialized titanium carbenoids like the Tebbe and Petasis reagents [2]. Its combination of benchtop stability, solubility in standard organic solvents, and unique single-electron transfer capabilities makes it an essential building block where generic titanium sources lack the required chemoselectivity or handling safety[3].

Generic substitution of titanocene dichloride with simpler titanium precursors or alternative metallocenes frequently fails due to drastic differences in reactivity, handling requirements, and regioselectivity. Replacing it with titanium tetrachloride (TiCl4) introduces severe process hazards, as TiCl4 is a highly volatile, corrosive liquid that violently evolves hydrogen chloride gas upon contact with ambient moisture, necessitating strict glovebox protocols [1]. Substituting with the closely related zirconocene dichloride (Cp2ZrCl2) alters the fundamental reaction pathway in radical ring-opening applications, shifting the regioselectivity from anti-Markovnikov to Markovnikov due to zirconium's higher oxophilicity[2]. Furthermore, attempting to bypass its downstream derivatives (like Tebbe's reagent) by using standard Wittig reagents results in complete reaction failure when targeting less reactive carbonyls such as esters and amides [3].

Precursor Handling and Processability vs. Titanium Tetrachloride

When selecting a titanium(IV) source, handling characteristics dictate process scalability and safety. Titanocene dichloride is an air-stable solid that can be weighed and transferred on a standard benchtop [1]. In contrast, the baseline precursor TiCl4 is a fuming, corrosive liquid that reacts exothermically with atmospheric moisture to produce opaque titanium dioxide clouds and HCl gas [2]. This difference fundamentally alters procurement decisions, as Cp2TiCl2 eliminates the need for specialized corrosive liquid storage and glovebox handling.

Evidence DimensionPhysical state and ambient moisture reactivity
Target Compound DataAir-stable, non-fuming solid
Comparator Or BaselineTiCl4 (Volatile liquid, violently reactive with ambient moisture)
Quantified DifferenceEliminates requirement for inert-atmosphere glovebox handling and corrosive storage
ConditionsStandard laboratory weighing and precursor storage

Reduces operational overhead, specialized equipment requirements, and safety risks during precursor handling and scale-up.

Regioselectivity in Epoxide Radical Ring Opening vs. Zirconocene Dichloride

For the synthesis of complex alcohols via epoxide ring opening, the choice of metallocene dictates the structural outcome. When reduced to Cp2Ti(III)Cl (Nugent's reagent), titanocene dichloride drives the homolytic cleavage of epoxides with strict anti-Markovnikov regioselectivity, yielding less substituted alcohols [1]. Conversely, substituting with Cp2ZrCl2 results in an inverse, Markovnikov regioselectivity (e.g., forming more substituted alcohols at ratios such as 69:7) due to the higher oxophilicity of the zirconium center making the ring-opening more exothermic [2]. This makes the two metallocenes non-interchangeable for target-oriented synthesis.

Evidence DimensionRegioselectivity in epoxide radical ring opening
Target Compound DataAnti-Markovnikov (cleavage at less substituted carbon)
Comparator Or BaselineCp2ZrCl2 (Markovnikov, favoring more substituted alcohols)
Quantified DifferenceComplete inversion of major product regioselectivity
ConditionsRadical ring-opening of epoxides via in situ reduction to metal(III) species

Ensures the correct structural isomer is obtained in the synthesis of complex natural products and pharmaceutical intermediates.

Olefination Scope for Esters and Amides vs. Wittig Reagents

Titanocene dichloride is the requisite precursor for synthesizing the Tebbe and Petasis reagents, which are utilized for the methylenation of carbonyls. The Petasis reagent can be generated from Cp2TiCl2 in yields of 76-87% [1]. These titanium carbenoids successfully convert esters into vinyl ethers and amides into enamines, transformations where standard phosphorus-based Wittig reagents fail entirely due to the lower electrophilicity of these carbonyls [2]. Therefore, Cp2TiCl2 must be procured when the synthetic route involves the olefination of highly stable, heteroatom-substituted carbonyl groups.

Evidence DimensionOlefination reactivity with esters and amides
Target Compound DataConverts to Petasis/Tebbe reagents (76-87% precursor yield) enabling ester/amide olefination
Comparator Or BaselineStandard Wittig reagents (No reaction with esters or amides)
Quantified DifferenceExpands olefination capability to less reactive, heteroatom-substituted carbonyls
ConditionsMethylenation of esters and amides in organic solvents

Provides a reliable procurement pathway for olefination reagents when standard Wittig chemistry is unreactive.

Synthesis of Advanced Olefination Reagents (Tebbe and Petasis)

Titanocene dichloride is the primary starting material for generating titanium carbenoids. By reacting with trimethylaluminum or methylmagnesium chloride, it forms the Tebbe or Petasis reagents, respectively. These are critical for the methylenation of esters, lactones, and amides, where traditional Wittig reagents are ineffective [1].

Green Chemistry and Radical Epoxide Ring-Opening

When reduced in situ by zinc or manganese, titanocene dichloride generates Cp2Ti(III)Cl (Nugent's reagent). This single-electron transfer agent is highly valued for the regioselective, anti-Markovnikov radical ring-opening of epoxides, facilitating complex carbon-carbon bond formations and deoxygenations under mild, environmentally benign conditions [2].

Metallocene-Catalyzed Olefin Polymerization

As a stable Group 4 metallocene, it is utilized in conjunction with methylaluminoxane (MAO) or borate activators to catalyze the polymerization of alpha-olefins. Its specific coordination geometry and handling stability make it a valuable benchmark catalyst and precursor for developing modified, ring-substituted titanium polymerization catalysts [3].

Physical Description

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992)
Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline]

Color/Form

Bright red acicular crystals from toluene
Reddish-orange crystalline solid

Hydrogen Bond Acceptor Count

4

Exact Mass

247.963896 Da

Monoisotopic Mass

247.963896 Da

Heavy Atom Count

13

Density

1.6 (NTP, 1992) - Denser than water; will sink
1.60

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

552 °F (NTP, 1992)
289 °C +/- 2 deg

UNII

MJE0547U1U

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (23.19%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (31.88%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1271-19-8

Absorption Distribution and Excretion

In the present study, the subcellular distribution of titanium in the liver of mice was determined 24 and 48 hr after application of a therapeutic (ED100; ED = effective dose) and a toxic (LD25; LD= lethal dose) dose (60 and 80 mg/kg, respectively) of the antitumor agent titanocene dichloride by electron spectroscopic imaging at the ultrastructural level. At 24 hr titanium was mainly accumulated in the cytoplasm of endothelial and Kupffer cells, lining the hepatic sinusoids. Titanium was detected in the nucleoli and the euchromatin of liver cells, packaged as granules together with phosphorus and oxygen. One day later titanium was still present in cytoplasmic inclusions within endothelial and Kupffer cells, whereas in hepatocyte nucleoli only a few deposits of titanium were observed at 48 hr. At this time titanium was mainly accumulated in the form of highly condensed granules in the euchromatin and the perinucleolar heterochromatin. It was found in the cytoplasm of liver cells, incorporated into cytoplasmic inclusion bodies which probably respresent lysosomes. Sometimes these inclusions were situated near bile canaliculi and occasionally extruded their content into the lumen of bile capillaries. This observation suggests a mainly biliary elimination of titanium containing metabolites. These results confirm electron spectroscopic imaging to be an appropriate method for determining the subcellular distribution of light and medium weight elements within biological tissues. Insights into the cellular mode of action of titanocene complexes or titanocene metabolites can be deduced from the findings of the present study.
The passage of titaniun containing metabolites across the placenta into the embryonal compartment was investigated by analyzing the titanium content in embryos/fetuses at various intervals between 1 hr and 24 hr after treatment of pregnant mice with single doses of the antitumor agent titanocene dichloride (60 mg/kg) on days 10, 12, 14 or 16 of gestation. After treatment on days 10, 12 or 14, the titanium concentrations were not elevated in comparison to untreated embryos. Only on day 16, beyond the end of organogenesis, small amounts of titanium were detectable in the fetal compartment 4-24 hr after substance application, exceeding the control values by ranging between 2 and 3. These results explain the absence of histologic lesions in developing embryonal organs and the lack of multiple teratogenic effects in new-borns after application of therapeutic doses of titanocene dichloride to pregnant mice during the embryonal organogenesis.
The pharmacokinetics and organ distribution of titanium were analyzed at various intervals up to 96 hr after a single ip injection of a therapeutic dose of the antitumor agent titanocene dichloride (60 mg/kg). Highest organ concentrations were found in the liver and the intestine where 80-90 mg titanium/kg dry weight were accumulated at 24 and 48 hr, corresponding to liver/blood and intestine/blood ratios of 8-9.
The serum concentrations of cortisol, aldosterone, progesterone and catecholamines were determined 30 min, 1, 2, 4, 8, 24 and 48 hr after application of single doses of titanocene dichloride (60 mg/kg) to non-pregnant and to pregnant mice (treatment on day 10 of gestation). Titanocene dichloride induced 5-6 fold increases in serum cortisol concentration of pregnant as well as of non-pregnant mice within 1-2 hr after substance application. The serum levels of aldosterone, progesterone and catecholamines were not influenced by treatment with titanocene dichloride. It is supposed that the augmentation of cortisol in the serum is due to a rapid release of cortisol from the suprarenal glands after application of titanocene dichloride thus mediating indirectly the induction of cleft palate in mice.

Wikipedia

Titanocene_dichloride

Methods of Manufacturing

Dicyclopentadiene + titanium tetrachloride (complex formation)

General Manufacturing Information

Titanium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)-: ACTIVE

Stability Shelf Life

STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR

Dates

Last modified: 04-14-2024

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